molecular formula C17H17NO B11113813 (1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol

(1Z,3E)-1-(4-methylphenyl)-3-[(3-methylphenyl)imino]prop-1-en-1-ol

Cat. No.: B11113813
M. Wt: 251.32 g/mol
InChI Key: WBQWKPPGVYJQMU-KHPPLWFESA-N
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Description

(Z)-1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPEN-1-OL is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a propen-1-ol backbone with methylphenyl groups attached to the nitrogen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPEN-1-OL typically involves the condensation of an aldehyde or ketone with an amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond.

  • Aldehyde Route

    • React 4-methylbenzaldehyde with 3-methylphenylamine in the presence of an acid catalyst.
    • The reaction mixture is heated to reflux for several hours.
    • The product is then purified by recrystallization or column chromatography.
  • Ketone Route

    • React 4-methylacetophenone with 3-methylphenylamine under similar conditions.
    • The reaction may require a dehydrating agent to drive the formation of the imine.

Industrial Production Methods

Industrial production of such compounds often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of electrophiles like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology

  • Potential applications in the development of pharmaceuticals.
  • Studied for its biological activity and interactions with enzymes.

Medicine

  • Investigated for its potential therapeutic properties.
  • May serve as a lead compound in drug discovery.

Industry

  • Used in the manufacture of dyes, pigments, and other industrial chemicals.
  • Potential applications in materials science for the development of new materials.

Mechanism of Action

The mechanism of action of (Z)-1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPEN-1-OL depends on its specific interactions with molecular targets. Typically, imines can act as electrophiles, reacting with nucleophiles in biological systems. The compound may interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPEN-1-OL: The E-isomer of the compound, differing in the spatial arrangement around the double bond.

    1-(4-METHYLPHENYL)-3-[(3-METHYLPHENYL)IMINO]-1-PROPANOL: A similar compound with a saturated carbon chain.

Uniqueness

  • The Z-isomer has distinct spatial properties that can influence its reactivity and interactions.
  • The presence of methyl groups on the aromatic rings can affect the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(Z)-3-(3-methylanilino)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO/c1-13-6-8-15(9-7-13)17(19)10-11-18-16-5-3-4-14(2)12-16/h3-12,18H,1-2H3/b11-10-

InChI Key

WBQWKPPGVYJQMU-KHPPLWFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=CC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C

Origin of Product

United States

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